molecular formula C16H11Br2FN4O2 B13913994 5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine

5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine

Cat. No.: B13913994
M. Wt: 470.09 g/mol
InChI Key: VTBJAACRWDJARI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and pyrimidine moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the bromophenyl group: This step involves the use of brominated aromatic compounds and suitable coupling reagents.

    Attachment of the ethoxy and fluorine groups: These groups are introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine: Similar structure with a chlorine atom instead of fluorine.

    5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-methylpyrimidine: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2FN4O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBJAACRWDJARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2F)OCCOC3=NC=C(C=N3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2FN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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